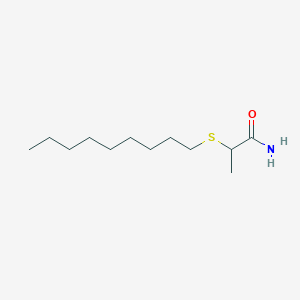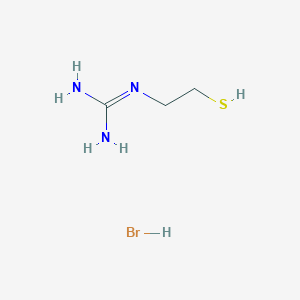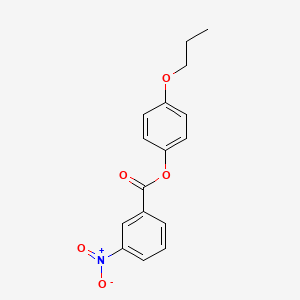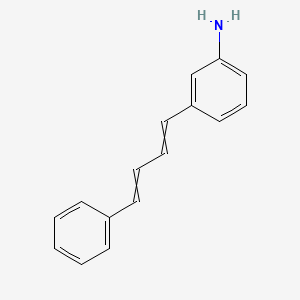
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxan-4-yl group and a dioxaborolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions using appropriate oxan-4-yl halides or alcohols.
Introduction of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a Suzuki-Miyaura coupling reaction using a boronic ester and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Medicinal Chemistry:
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxan-4-yl)pyridine: Lacks the dioxaborolan-2-yl group, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
Propiedades
Fórmula molecular |
C16H24BNO3 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-8-18-14(11-13)12-6-9-19-10-7-12/h5,8,11-12H,6-7,9-10H2,1-4H3 |
Clave InChI |
DHSJDSZQENPYPE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)
![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)


![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)


![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11712647.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)


